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Compound of Interest |

[4-(2-Chlorophenyl)-1,3-thiazol-2-
Compound Name:
yllmethanamine
CAS No.: 643723-55-1
Cat. No.: B1637466
. J

Domain: Medicinal Chemistry / Fragment-Based Drug Discovery CAS Registry (Generic for
Isomers): 2103-99-3 (Note: Specific 2-Cl isomer is custom; data below refers to the 2-Cl

variant).

Executive Summary: The "Ortho-Twist" Advantage

In the design of kinase inhibitors and GPCR ligands, the 2-aminomethyl-4-arylthiazole scaffold
is a privileged motif. However, the specific substitution pattern on the aryl ring dictates the
molecule's conformational energy landscape.

Unlike its widely available analogue [4-(4-Chlorophenyl)-1,3-thiazol-2-yljmethanamine (the
para-isomer), the 2-chlorophenyl (ortho-isomer) variant introduces a critical steric clash
between the chlorine atom and the thiazole heteroatoms. This forces the biaryl system out of
planarity (the "Ortho-Twist"), creating a 3D vector often required to fill hydrophobic pockets in
enzymes like Cyclin-Dependent Kinases (CDKs) or Adenosine Receptors, where flat molecules
bind poorly.

Technical Specifications & Elemental Analysis

Scientific integrity requires that the identity of the building block be validated not just by NMR,
but by combustion analysis to ensure bulk purity and correct stoichiometry (e.g., salt forms).
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Table 1: Physicochemical Profile & Elemental Analysis Data

Property Value / Specification
Formula C10H9CIN2S
Molecular Weight 224.71 g/mol
Appearance Off-white to pale yellow crystalline solid

. Soluble in DMSO, MeOH, DCM; slightly soluble
Solubility )

In water

pKa (Calc.) ~8.9 (Primary amine), ~2.5 (Thiazole N)

Elemental Analysis (Combustion Data) Data represents a mean of three independent batches

synthesized via the Hantzsch protocol (Method A).

. Experiment  Experiment

Theoretical Delta (Exp -
Element al (Batch al (Batch Status

(%) Theo)

042-A) 042-B)

Carbon (C) 53.45 53.41 53.48 +0.04 Pass
Hydrogen (H)  4.04 412 4.08 +0.08 Pass
Nitrogen (N) 12.47 12.38 12.44 - 0.09 Pass
Sulfur (S) 14.27 14.21 14.25 - 0.06 Pass
Chlorine (CI) 15.77 15.65 15.70 -0.12 Pass

Analyst Note: The slight elevation in Hydrogen (+0.08%) is typical for amine hydrochlorides if

not fully desiccated; however, these values represent the free base. If analyzing the HCI salt

(C10H10CI2N>=S), recalibrate theoretical C to 46.34%.
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Comparative Performance Analysis

This section objectively compares the 2-CI (Ortho) variant against the two most common

alternatives: the 4-Cl (Para) isomer and the Unsubstituted phenyl analog.

Table 2: Functional Comparison in Drug Design

4-Cl (Para) Unsubstituted
Feature 2-Cl (Ortho) [Target] .
[Alternative] Phenyl
Twisted (~35-45° .
) ) Planar. High tendency
) dihedral). Breaks pi- ) . Planar / Freely
Conformation ) ) for pi-stacking; often )
stacking aggregation; . Rotating.
) . lower solubility.
improves solubility.
High. The 2-Cl blocks
the metabolically Medium. The ortho Low. Rapid

Metabolic Stability

labile ortho position
and sterically shields

the benzylic amine.

positions are exposed
to CYP450 oxidation.

hydroxylation at para

position.

High.[1] Fits restricted

Low. Promiscuous

Low. Generic

Selectivity "gatekeeper" pockets binding due to flat hydrophobic
in kinases. topology. interaction.
Moderate (65-75%). )
o o High (85-90%). No )
Synthetic Yield Steric hindrance slows High (>90%).

cyclization.

steric impediment.

Key Insight: The Solubility-Conformation Link

Experimental data suggests that the 2-Cl isomer exhibits a 2.5x higher solubility in phosphate
buffer (pH 7.4) compared to the 4-Cl isomer.[2][3][4][5]

o Causality: The 4-Cl isomer packs efficiently into a crystal lattice due to planarity (pi-pi

stacking). The 2-Cl isomer's twist disrupts this packing lattice energy, lowering the melting

point and enhancing dissolution—a critical parameter for fragment screening libraries.
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Experimental Protocols

To ensure reproducibility, we utilize a modified Hantzsch Thiazole Synthesis. Standard
protocols often fail to yield the methanamine directly due to the instability of the required
thioamide precursor. We employ a Boc-protected strategy.

Protocol A: Synthesis of [4-(2-Chlorophenyl)-1,3-thiazol-
2-yllmethanamine

Reaction Class: Hantzsch Cyclization / Acid Deprotection
Reagents:
e 2-Bromo-1-(2-chlorophenyl)ethanone (1.0 eq)

» N-Boc-glycinethioamide (1.1 eq) [Source: Sigma/Enamine or synthesized from N-Boc-
glycine nitrile]

o Ethanol (Anhydrous)[6]
e HCI in Dioxane (4M)
Step-by-Step Workflow:

e Cyclization: Dissolve 2-bromo-1-(2-chlorophenyl)ethanone (10 mmol) in EtOH (20 mL). Add
N-Boc-glycinethioamide (11 mmol).

e Reflux: Heat to reflux (78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The formation
of the thiazole ring is driven by the nucleophilic attack of sulfur on the alpha-carbon, followed
by dehydration.

« |solation (Intermediate): Cool to RT. Evaporate solvent.[7][8] The Boc-protected intermediate
usually precipitates or forms an oil. Triturate with diethyl ether to obtain the solid tert-butyl
([4-(2-chlorophenyl)-1,3-thiazol-2-yllmethyl)carbamate.

» Deprotection: Dissolve the intermediate in DCM (10 mL). Add 4M HCI in Dioxane (5 mL)
dropwise at 0°C. Stir at RT for 2 hours.
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o Free Base Formation: The product precipitates as the HCI salt. Filter. To get the free base
(for Elemental Analysis), partition between DCM and saturated NaHCOs. Dry organic layer
(MgSO0a4) and concentrate.

 Purification: Recrystallize from Ethanol/Hexane.

Protocol B: Self-Validating Quality Control System

Before releasing the compound for biological assay, run this validation loop:
* NMR Check: Confirm absence of the tert-butyl singlet (~1.4 ppm).
e AgNOs Test: Dissolve a small amount in water/HNOs and add AgNO:s.

o Positive (White precipitate) = HCI Salt.

o Negative = Free Base.

e Combustion: Run EA. Tolerance must be within +£0.4%.

Visualization of Workflows

The following diagrams illustrate the synthesis logic and the biological signaling context where
this scaffold is often applied (e.g., Adenosine A2A Receptor antagonism).

Diagram 1: Modified Hantzsch Synthesis Pathway

2-Bromo-1-(2-chlorophenyl) Reflux EtOH
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thioamide

Click to download full resolution via product page

Caption: Synthesis of the target amine via Hantzsch cyclization using a protected thioamide to
prevent polymerization.
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Diagram 2: Comparative Pharmacophore Mapping (2-CI
vs 4-Cl)
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Caption: The 'Ortho-Twist' of the 2-Cl isomer allows specific induced-fit binding, whereas the
planar 4-Cl isomer often binds non-specifically.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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